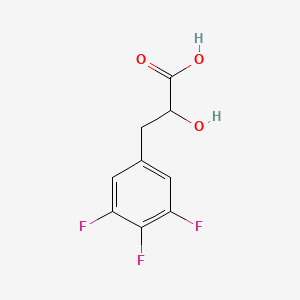
1-(1-methoxy-3-methylcyclopentyl)methanaminehydrochloride,Mixtureofdiastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methoxy-3-methylcyclopentyl)methanaminehydrochloride, Mixture of Diastereomers, is a chemical compound with the empirical formula C8H18ClNO and a molecular weight of 179.69 g/mol . This compound is known for its unique structure, which includes a cyclopentyl ring substituted with a methoxy group and a methyl group, along with a methanamine group attached to the ring. The compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other.
Méthodes De Préparation
The synthesis of 1-(1-methoxy-3-methylcyclopentyl)methanaminehydrochloride involves several steps. One common synthetic route includes the following steps:
Formation of the cyclopentyl ring: Starting with a suitable cyclopentane derivative, the methoxy and methyl groups are introduced through substitution reactions.
Introduction of the methanamine group: The methanamine group is attached to the cyclopentyl ring through a nucleophilic substitution reaction.
Hydrochloride formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial production methods typically involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the desired product is obtained.
Analyse Des Réactions Chimiques
1-(1-Methoxy-3-methylcyclopentyl)methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed depend on the specific conditions used.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of reduced derivatives of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other substituents.
Applications De Recherche Scientifique
1-(1-Methoxy-3-methylcyclopentyl)methanaminehydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: It is used in biological studies to investigate the effects of cyclopentyl derivatives on biological systems.
Medicine: The compound is explored for its potential therapeutic properties, including its effects on neurotransmitter systems.
Mécanisme D'action
The mechanism of action of 1-(1-methoxy-3-methylcyclopentyl)methanaminehydrochloride involves its interaction with molecular targets in biological systems. The compound is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
1-(1-Methoxy-3-methylcyclopentyl)methanaminehydrochloride can be compared with other similar compounds, such as:
1-(Methoxymethyl)cyclopentylmethanamine hydrochloride: This compound has a similar structure but lacks the methyl group on the cyclopentyl ring.
1-Methoxy-3-trimethylsiloxy-1,3-butadiene: This compound is used in different types of chemical reactions, such as the Diels-Alder reaction, and has different applications.
The uniqueness of 1-(1-methoxy-3-methylcyclopentyl)methanaminehydrochloride lies in its specific substitution pattern and the presence of the methanamine group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H18ClNO |
|---|---|
Poids moléculaire |
179.69 g/mol |
Nom IUPAC |
(1-methoxy-3-methylcyclopentyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-7-3-4-8(5-7,6-9)10-2;/h7H,3-6,9H2,1-2H3;1H |
Clé InChI |
BYVJQRZOEGWRAK-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C1)(CN)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Benzyl-7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane](/img/structure/B13615470.png)









